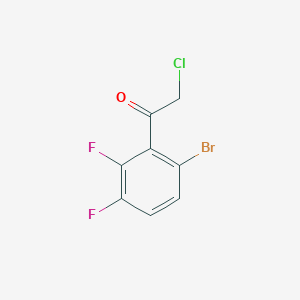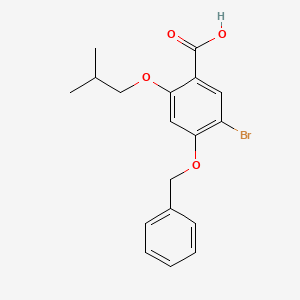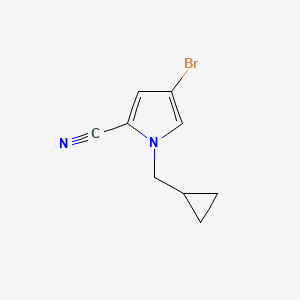
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride is a chemical compound with a molecular formula of C16H26ClNO2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of an aminopiperidine moiety and a benzyloxy group
Méthodes De Préparation
The synthesis of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyloxy group. The synthetic route may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Aminopiperidin-1-yl)pentan-1-one: Lacks the benzyloxy group, which may result in different chemical and biological properties.
1-(4-Aminopiperidin-1-yl)-5-(methoxy)pentan-1-one:
1-(4-Aminopiperidin-1-yl)-5-(ethoxy)pentan-1-one: Features an ethoxy group, which may influence its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H27ClN2O2 |
|---|---|
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
1-(4-aminopiperidin-1-yl)-5-phenylmethoxypentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c18-16-9-11-19(12-10-16)17(20)8-4-5-13-21-14-15-6-2-1-3-7-15;/h1-3,6-7,16H,4-5,8-14,18H2;1H |
Clé InChI |
IRVPHYCAFGKWFW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)CCCCOCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


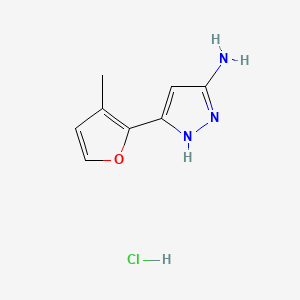
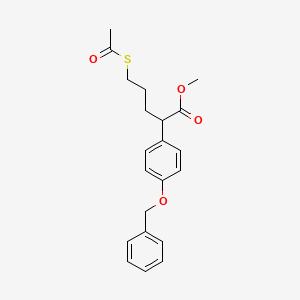

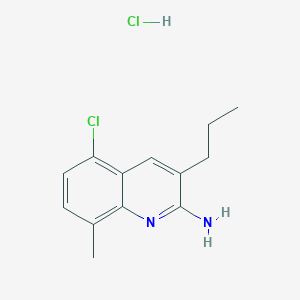

![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)

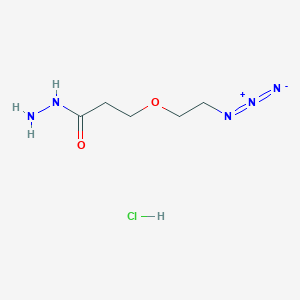
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
